2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Synthesis Techniques and Molecular Studies
Research into fluorinated heterocycles, including compounds similar to 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide, explores synthetic routes and the impact of fluorination on molecular properties. For instance, Dvornikova et al. (2003) synthesized 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans, assessing their NMR characteristics to understand the effect of fluorination on molecular behavior (Dvornikova et al., 2003).
Applications in Corrosion Inhibition
Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research underscores the potential applications of fluorinated compounds in protecting metals from corrosion (Kaya et al., 2016).
Fluorescent Probes and Sensors
Malval et al. (2003) developed fluoroionophores for transition metal cations, highlighting the utility of fluorinated compounds in creating sensitive and selective fluorescent probes for metal ion detection (Malval et al., 2003).
Catalysis and Organic Synthesis
Research on regioselective oxidative Pd-catalyzed coupling reactions by Wippich et al. (2015) demonstrates the role of pyridin-2-yl-substituted heterocycles in facilitating alkylboronic acid coupling reactions, which are pivotal in organic synthesis and medicinal chemistry (Wippich et al., 2015).
Ligand for Metal Coordination
Jacobs et al. (2013) explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. Their work contributes to understanding how such compounds can serve as prospective ligands for metal coordination, furthering applications in catalysis and material science (Jacobs et al., 2013).
Properties
IUPAC Name |
2-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-18-14(10-12)15-5-3-9-22-15/h1-10,19H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMJNCYRFYJHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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